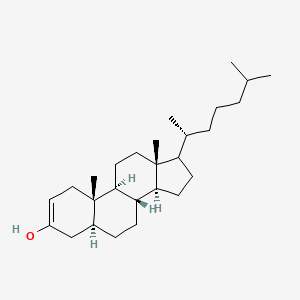

(3beta,5alpha)Cholesten-3-ol

Description

Sterol Family Context and Structural Isomerism within the Steroid Nucleus

(3beta,5alpha)Cholesten-3-ol, also known by synonyms such as 5alpha-Cholestanol and Dihydrocholesterol, is a member of the sterol family. nih.govhmdb.ca Sterols are a subgroup of steroids characterized by a hydroxyl group at the third carbon position (C3) of the steroid nucleus. hmdb.ca This nucleus, a defining feature of all steroids, is a tetracyclic hydrocarbon structure called cyclopentanoperhydrophenanthrene or gonane. wikidoc.org It consists of three six-membered cyclohexane (B81311) rings (A, B, and C) and one five-membered cyclopentane (B165970) ring (D), comprising 17 carbon atoms in total. wikidoc.orgpnas.org

The structural diversity and biological function of steroids are heavily influenced by the presence of various functional groups and, crucially, by the stereochemistry of the ring system. pnas.org A key aspect of this is the isomerism at the junction of the A and B rings. pnas.org The hydrogen atom at carbon 5 (C5) can be oriented either below the plane of the rings (alpha, or α) or above it (beta, or β). pnas.org This leads to two distinct stereoisomeric forms: the 5α series, where the A/B ring junction is in a trans configuration, and the 5β series, with a cis configuration. pnas.org this compound belongs to the 5α series, which results in a relatively flat, rigid structure. pnas.orgnih.gov The "3beta" designation indicates that the hydroxyl group at the C3 position is oriented above the plane of the ring. pnas.org

Interactive Data Table: Structural Details of this compound

| Property | Value |

| IUPAC Name | (3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

| Molecular Formula | C27H48O |

| Molecular Weight | 388.7 g/mol |

| Stereochemistry | 3β-hydroxyl group, 5α-hydrogen |

| Core Structure | Cholestane |

Biological Significance and Research Relevance of this compound

The biological significance of this compound is multifaceted, stemming from its role as a metabolic product of cholesterol and its distinct interactions within cellular environments. It is found in small amounts in various mammalian tissues, as well as in human feces, gallstones, and eggs. nih.govnih.gov

One of the key areas of research is its role in cholesterol and bile acid metabolism. nih.gov Unlike cholesterol, which exerts feedback inhibition on its own synthesis, dietary supplementation with cholestanol (B8816890) in rats has been shown to increase the activity of HMG-CoA reductase, a rate-limiting enzyme in cholesterol biosynthesis. nih.gov This suggests a different regulatory role for this compound in maintaining sterol homeostasis. nih.gov Furthermore, it can be metabolized to form allocholic and allochenodeoxycholic acids, which are types of bile acids. nih.gov

The balance between this compound and its oxidized form, 5alpha-cholestan-3-one (B1202042), is crucial for metabolic stability. The conversion between these two forms is catalyzed by hydroxysteroid dehydrogenases. For instance, the enzyme 3-beta-hydroxysteroid dehydrogenase, which requires NADPH as a cofactor, catalyzes the reduction of 5alpha-cholestan-3-one to 5alpha-cholestan-3beta-ol.

The distinct physical properties of this compound also influence its function in biological membranes. Studies have shown that its interaction with membrane lipids, such as sphingolipids and phospholipids, differs from that of cholesterol. thegoodscentscompany.com This has implications for membrane fluidity and the formation of lipid domains, which are important for various cellular processes.

From a research perspective, this compound serves as a valuable biomarker. Due to its formation from the microbial reduction of cholesterol, its presence in environmental or archaeological samples is used as an indicator of fecal pollution. researchgate.net In analytical chemistry, it is used as a standard for lipid analysis, particularly in high-performance liquid chromatography (HPLC). thermofisher.com

Interactive Data Table: Research Findings on this compound

| Research Area | Key Finding | Reference(s) |

| Cholesterol Metabolism | Does not exert feedback inhibition on hepatic cholesterol biosynthesis; increases HMG-CoA reductase activity. | nih.gov |

| Bile Acid Metabolism | Is a precursor for the formation of allocholic and allochenodeoxycholic acids. | nih.gov |

| Enzymology | Is formed from 5alpha-cholestan-3-one by 3-beta-hydroxysteroid dehydrogenase. | |

| Membrane Biology | Interacts differently with membrane lipids compared to cholesterol, affecting membrane properties. | thegoodscentscompany.com |

| Biomarker | Used as a biomarker for fecal pollution in environmental and archaeological studies. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

101462-56-0 |

|---|---|

Molecular Formula |

C27H46O |

Molecular Weight |

386.7 g/mol |

IUPAC Name |

(5S,8R,9S,10S,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h13,18-20,22-25,28H,6-12,14-17H2,1-5H3/t19-,20+,22+,23?,24+,25+,26+,27-/m1/s1 |

InChI Key |

DXZKLKLWYDXLPZ-MVARVOABSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=C(C4)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC=C(C4)O)C)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Fates of 3beta,5alpha Cholesten 3 Ol

Endogenous Formation Pathways of (3beta,5alpha)Cholesten-3-ol

The biosynthesis of this compound occurs through several key pathways, primarily originating from cholesterol and its intermediates.

Cholesterol-Dependent Biosynthesis Pathways

The primary route for the synthesis of this compound involves the reduction of the double bond in the cholesterol molecule. This conversion is a critical step in a pathway that shunts cholesterol away from bile acid synthesis and other metabolic fates. While the direct conversion of cholesterol to cholestanol (B8816890) is a recognized pathway, intermediates such as 7-dehydrocholesterol (B119134) can also be involved. nih.gov

7-Hydroxy-4-cholesten-3-one-Dependent Biosynthesis Pathway

A significant pathway for cholestanol formation proceeds through 7α-hydroxylated intermediates. nih.gov Cholesterol is first converted to 7α-hydroxycholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1). wikipedia.org This intermediate is then metabolized to 7α-hydroxy-4-cholesten-3-one. wikipedia.orgmedchemexpress.com This compound serves as a key branch point. While it is a precursor for the synthesis of the two primary bile acids, cholic acid and chenodeoxycholic acid, it can also be shunted towards the formation of cholestanol. wikipedia.org This alternative pathway is particularly relevant in certain metabolic conditions where the primary bile acid synthesis pathway may be altered. nih.gov For instance, in cerebrotendinous xanthomatosis (CTX), a genetic disorder affecting bile acid synthesis, the pathway involving 7α-hydroxylated intermediates for cholestanol production is accelerated. nih.gov

Enzymatic Reductions and Stereo-specific Steps in this compound Synthesis

The final steps in the synthesis of this compound involve stereospecific enzymatic reductions. The conversion of 5α-cholestan-3-one to this compound is catalyzed by a 3β-hydroxysteroid dehydrogenase found primarily in the microsomal fraction of liver cells. ebi.ac.uk This enzyme specifically requires NADPH as a hydrogen donor. ebi.ac.uk Notably, this enzyme is distinct from other 3β-hydroxysteroid dehydrogenases involved in the metabolism of C19 steroids as it is inactive with NADH. ebi.ac.uk The reduction of the 3-keto group is highly stereospecific, leading to the formation of the 3β-hydroxy configuration. Rat liver microsomal preparations can also produce the 3α-epimer, 5α-cholestan-3α-ol, from 5α-cholestan-3-one, with the ratio of the 3β to 3α form being approximately 10:1. ebi.ac.uk The enzyme responsible for the formation of the 3α-epimer can utilize either NADH or NADPH. ebi.ac.uk

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated, primarily through the modulation of key enzymes in the cholesterol and bile acid synthesis pathways.

Modulation of Rate-Limiting Enzymes (e.g., HMG-CoA Reductase, Cholesterol 7α-Hydroxylase)

Cholesterol 7α-hydroxylase (CYP7A1) is the rate-limiting enzyme in the classic pathway of bile acid synthesis from cholesterol. wikipedia.orgnih.gov Its activity is a critical determinant of the flux of cholesterol towards bile acids versus other metabolic fates, including the formation of this compound. The expression of the CYP7A1 gene is downregulated by sterol regulatory element-binding proteins (SREBPs) when cholesterol levels are low. wikipedia.org Conversely, bile acids provide feedback inhibition of CYP7A1 through pathways involving the farnesoid X receptor (FXR). wikipedia.org

| Enzyme | Function | Regulation |

| HMG-CoA Reductase (HMGCR) | Catalyzes the rate-limiting step in cholesterol biosynthesis. proteopedia.orgwikipedia.orgnih.gov | Inhibited by high levels of sterols through transcriptional and post-transcriptional mechanisms, including accelerated degradation. proteopedia.orgnih.gov |

| Cholesterol 7α-Hydroxylase (CYP7A1) | Catalyzes the rate-limiting step in the classic pathway of bile acid synthesis. wikipedia.orgnih.gov | Subject to feedback inhibition by bile acids and regulated by transcription factors like SREBPs. wikipedia.org |

Feedback Inhibition and Homeostatic Control in Sterol Synthesis

The synthesis of cholesterol and its derivatives, including this compound, is under stringent homeostatic control to maintain cellular sterol balance. nih.govannualreviews.org This is achieved through a sophisticated system of feedback inhibition. aatbio.comresearchgate.net

A key player in this regulation is the family of Sterol Regulatory Element-Binding Proteins (SREBPs) . nih.govresearchgate.netwjgnet.com SREBPs are transcription factors that control the expression of genes involved in cholesterol synthesis and uptake. researchgate.netmdpi.com When cellular cholesterol levels are high, SREBPs are retained in the endoplasmic reticulum (ER) in an inactive form. researchgate.netwjgnet.com However, when cholesterol levels fall, SREBPs are transported to the Golgi apparatus, where they are activated through proteolytic cleavage. researchgate.netwjgnet.com The active form of SREBP then moves to the nucleus and stimulates the transcription of genes encoding enzymes like HMG-CoA reductase and the LDL receptor, thereby increasing cholesterol synthesis and uptake. researchgate.net

This feedback loop ensures that the cell can respond to changes in cholesterol availability and maintain appropriate levels of sterols. nih.govannualreviews.org Intermediates in the cholesterol synthesis pathway, such as lanosterol, also participate in the feedback regulation by promoting the degradation of HMG-CoA reductase. nih.govmdpi.com This multi-faceted regulatory network ensures a tightly controlled production of all sterols, including this compound.

| Regulatory Molecule | Role in Sterol Homeostasis |

| SREBPs | Transcription factors that activate genes for cholesterol synthesis and uptake when cellular sterol levels are low. researchgate.netwjgnet.commdpi.com |

| SCAP | A sterol-sensing protein that escorts SREBPs from the ER to the Golgi for activation in low sterol conditions. wjgnet.com |

| Insig | An ER membrane protein that retains the SREBP-SCAP complex in the ER when sterol levels are high. nih.govannualreviews.orgresearchgate.net |

| Lanosterol | An intermediate in cholesterol synthesis that promotes the degradation of HMG-CoA reductase. nih.govmdpi.com |

Catabolism and Degradation Pathways of this compound

This compound, commonly known as cholestanol, is a saturated derivative of cholesterol found in mammalian tissues. While it shares a structural similarity with cholesterol, its metabolic processing and degradation follow distinct, albeit parallel, biochemical routes. The catabolism of cholestanol is primarily directed towards its conversion into bile acids, which facilitates its elimination from the body. This process involves a series of enzymatic modifications, primarily occurring in the liver, followed by excretion into the bile and intestine.

Enzymatic Hydroxylation and Side-Chain Oxidation Processes

The catabolic cascade of this compound is initiated by enzymatic hydroxylation, a critical step that increases the molecule's water solubility and primes it for further degradation. This process is predominantly mediated by mitochondrial and microsomal cytochrome P450 (CYP) enzymes.

The principal and rate-limiting step in the catabolism of cholestanol is the oxidation of its isooctyl side chain. This reaction is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase , encoded by the CYP27A1 gene. This enzyme introduces a hydroxyl group at the C27 position, yielding 27-hydroxy-5α-cholestan-3β-ol. Research findings have established that CYP27A1 exhibits broad substrate specificity, acting on various sterols, including both cholesterol and cholestanol. However, its action on cholestanol is fundamental for initiating the "acidic" pathway of bile acid synthesis from this specific substrate.

Following the initial hydroxylation, the C27-hydroxyl group undergoes further oxidation to an aldehyde and then to a carboxylic acid. This two-step oxidation process results in the formation of 3β-hydroxy-5α-cholestanoic acid . This intermediate is a crucial branch-point metabolite, committing the cholestanol molecule to the bile acid synthesis pathway.

While side-chain oxidation is the primary initiating event, hydroxylation can also occur on the sterol nucleus. The enzyme sterol 7α-hydroxylase (CYP7A1), which is the rate-limiting enzyme in the classic "neutral" pathway of bile acid synthesis from cholesterol, shows very low activity towards cholestanol. Instead, subsequent hydroxylation of the 5α-cholestane nucleus typically occurs after side-chain oxidation is initiated. For instance, hydroxylation at the C7α position by a specific oxysterol 7α-hydroxylase (CYP7B1) or at the C12α position by sterol 12α-hydroxylase (CYP8B1) can occur on intermediates like 3β-hydroxy-5α-cholestanoic acid to produce the precursors for allocholic acid.

The table below summarizes the key enzymatic steps in the initial catabolism of this compound.

| Enzyme (Gene) | Cellular Location | Substrate | Reaction Catalyzed | Product |

|---|---|---|---|---|

| Sterol 27-hydroxylase (CYP27A1) | Mitochondria | This compound | Hydroxylation at C27 | 27-hydroxy-5α-cholestan-3β-ol |

| Mitochondrial Dehydrogenases | Mitochondria | 27-hydroxy-5α-cholestan-3β-ol | Oxidation of C27-OH to COOH | 3β-hydroxy-5α-cholestanoic acid |

| Oxysterol 7α-hydroxylase (CYP7B1) | Microsome | 3β-hydroxy-5α-cholestanoic acid | Hydroxylation at C7α | 3β,7α-dihydroxy-5α-cholestanoic acid |

| Sterol 12α-hydroxylase (CYP8B1) | Microsome | 3β,7α-dihydroxy-5α-cholestanoic acid | Hydroxylation at C12α | 3β,7α,12α-trihydroxy-5α-cholestanoic acid |

Conversion to Bile Acids and Related Metabolites

Following the initial hydroxylation and oxidation steps, the resulting C27 cholestanoic acid intermediates are transported to the peroxisomes for side-chain shortening. This process, analogous to fatty acid β-oxidation, involves the removal of a three-carbon unit (as propionyl-CoA) from the side chain of the C27 acid, ultimately forming a C24 bile acid.

The specific bile acids formed from this compound are the 5α-series, or "allo," bile acids. This nomenclature reflects the trans configuration of the A and B rings in the cholestanol steroid nucleus, which is preserved throughout the metabolic pathway. This is a key distinction from the bile acids derived from cholesterol, which have a cis A/B ring junction (5β-series).

The two primary bile acids synthesized from cholestanol are:

Allochenodeoxycholic acid (ACDCA) : A dihydroxy bile acid formed from 3β,7α-dihydroxy-5α-cholestanoic acid. It is the 5α-epimer of chenodeoxycholic acid.

Allocholic acid (ACA) : A trihydroxy bile acid formed from 3β,7α,12α-trihydroxy-5α-cholestanoic acid. It is the 5α-epimer of cholic acid.

The ratio of allocholic acid to allochenodeoxycholic acid produced is largely determined by the activity of the microsomal enzyme sterol 12α-hydroxylase (CYP8B1) , which catalyzes the hydroxylation at the C12α position. High CYP8B1 activity favors the production of allocholic acid.

In conditions where the initial side-chain oxidation by CYP27A1 is deficient, such as in the genetic disorder cerebrotendinous xanthomatosis (CTX), the catabolic pathway is blocked. This leads to the accumulation of this compound and the shunting of intermediates into alternative pathways, resulting in the formation and accumulation of C27 bile alcohols like cholestane-3β,7α,12α,25-tetrol in tissues and plasma. This pathological accumulation provides strong evidence for the essential role of CYP27A1 in the primary degradation pathway of cholestanol.

The table below outlines the conversion of this compound to its major bile acid metabolites.

| Precursor | Key Intermediate | Final Bile Acid Product | Number of Hydroxyl Groups | A/B Ring Configuration |

|---|---|---|---|---|

| This compound | 3β,7α-dihydroxy-5α-cholestanoic acid | Allochenodeoxycholic acid | 2 (at C3, C7) | 5α (trans) |

| This compound | 3β,7α,12α-trihydroxy-5α-cholestanoic acid | Allocholic acid | 3 (at C3, C7, C12) | 5α (trans) |

Intestinal and Biliary Excretion Routes

The ultimate elimination of this compound and its metabolites from the body is achieved through excretion into bile and subsequent removal via the feces. This process involves sophisticated transport systems within the liver and intestine.

Biliary Excretion: The liver is the central organ for clearing cholestanol. There are two main forms of biliary excretion:

Excretion as Neutral Sterol: A small amount of unmodified this compound can be directly secreted from hepatocytes into the bile. This process is mediated by the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8 , which form a heterodimer in the canalicular membrane of the hepatocyte. These transporters are crucial for limiting the systemic accumulation of dietary sterols, including cholestanol and plant sterols.

Excretion as Bile Acids: The primary route for cholestanol elimination is through its conversion to allo-bile acids (allocholic acid and allochenodeoxycholic acid). These water-soluble metabolites are conjugated in the liver with either glycine (B1666218) or taurine, further increasing their solubility. The conjugated bile acids are then actively transported into the bile canaliculus by the Bile Salt Export Pump (BSEP) , also known as ABCB11.

Intestinal Fate and Fecal Excretion: Once secreted into the small intestine as part of the bile, the allo-bile acids aid in the digestion and absorption of dietary fats. A significant portion of these bile acids (approximately 95%) is reabsorbed in the terminal ileum and returned to the liver via the portal circulation—a process known as enterohepatic circulation . The remaining fraction, along with any unabsorbed, unmodified cholestanol, passes into the large intestine.

The table below details the primary routes and mechanisms for the excretion of this compound and its derivatives.

| Excretion Route | Excreted Form | Key Transporter(s) | Location of Transport | Final Destination |

|---|---|---|---|---|

| Biliary | Unmodified this compound | ABCG5 / ABCG8 | Hepatocyte Canalicular Membrane | Intestinal Lumen |

| Biliary | Conjugated Allo-Bile Acids | Bile Salt Export Pump (BSEP/ABCB11) | Hepatocyte Canalicular Membrane | Intestinal Lumen |

| Fecal | Unmodified this compound and microbial metabolites | N/A (unabsorbed fraction) | Intestinal Lumen | Feces |

| Fecal | Allo-Bile Acids and microbial metabolites | N/A (unreabsorbed fraction) | Intestinal Lumen | Feces |

Biological Functions and Mechanisms of Action of 3beta,5alpha Cholesten 3 Ol

Interactions with Cellular Membranes

The primary interface between (3beta,5alpha)Cholesten-3-ol and the cell is the plasma membrane. Its incorporation into the lipid bilayer modifies the membrane's fundamental physical characteristics, affecting cellular integrity, signaling, and transport processes.

This compound integrates into phospholipid bilayers with its 3β-hydroxyl group oriented towards the aqueous phase, analogous to cholesterol. However, its saturated, conformationally flexible ring system interacts differently with the phospholipid acyl chains compared to the rigid, planar ring system of cholesterol. Research indicates that this compound is highly effective at ordering the acyl chains of surrounding phospholipids, a phenomenon known as the "condensing effect." This effect is particularly pronounced in membranes rich in saturated phospholipids. The flexible structure of this compound allows it to pack efficiently alongside saturated lipid chains, minimizing voids and creating a more compact and ordered membrane structure than what is sometimes achievable with cholesterol, which can introduce packing defects due to its rigid planarity.

The influence of this compound on lipid packing directly translates to increased bilayer rigidity. By filling intermolecular voids between phospholipid molecules, it restricts the rotational and lateral movement of the lipid acyl chains. This ordering effect increases the mechanical stiffness of the membrane, making it more resistant to deformation. In model membrane systems, such as those composed of dipalmitoylphosphatidylcholine (DPPC), this compound has been shown to be a more potent condensing agent than cholesterol. It can induce a greater reduction in the surface area per lipid molecule, signifying tighter packing and a more rigid bilayer. This enhanced ordering capability is a direct consequence of the stereochemistry of its saturated A/B ring junction.

Below is a data table summarizing comparative research findings on the condensing effect of this compound versus cholesterol in a model phospholipid bilayer.

| Sterol Compound | Model Membrane Composition | Observed Effect on Lipid Packing | Key Biophysical Outcome |

|---|---|---|---|

| This compound | Dipalmitoylphosphatidylcholine (DPPC) | Strong condensing effect; significant reduction in area per lipid molecule. | Increased bilayer thickness and acyl chain order; enhanced membrane rigidity. |

| Cholesterol | Dipalmitoylphosphatidylcholine (DPPC) | Standard condensing effect; moderate reduction in area per lipid molecule. | Increased acyl chain order and membrane rigidity, but often to a lesser extent than this compound in saturated lipid environments. |

The increased packing density and rigidity induced by this compound directly reduce membrane permeability. A more tightly packed bilayer presents a greater energetic barrier to the passive diffusion of small molecules, such as water and ions, across the membrane. Consequently, membranes enriched with this compound exhibit lower permeability compared to sterol-free bilayers and, in some cases, even cholesterol-containing bilayers.

Regarding fluidity, this compound exhibits the characteristic dual effect of sterols. At temperatures above the lipid phase transition (in the liquid-crystalline state), it decreases membrane fluidity by restricting acyl chain motion. Conversely, at temperatures below the phase transition (in the gel state), it disrupts the highly ordered, crystalline packing of the lipid chains, thereby increasing fluidity and preventing the membrane from freezing. This moderation of fluidity ensures the membrane remains in a functional state over a broader range of temperatures.

Lipid rafts are specialized microdomains within the plasma membrane enriched in sphingolipids, cholesterol, and specific proteins. These domains are characterized by a liquid-ordered (Lo) phase, which is more tightly packed and less fluid than the surrounding liquid-disordered (Ld) bilayer. This compound can effectively substitute for cholesterol in the formation and stabilization of these domains. Studies have demonstrated that due to its superior ability to order saturated acyl chains (which are abundant in sphingolipids), this compound can promote the formation of lipid raft-like domains that are even more stable and highly ordered than those formed with cholesterol. This suggests that the presence of this compound could significantly alter the size, stability, and protein composition of lipid rafts, thereby influencing critical cellular processes such as signal transduction and membrane trafficking.

Cellular Uptake and Intracellular Transport Mechanisms

This compound enters cells through mechanisms shared with cholesterol. As a dietary sterol, its absorption in the intestine is mediated, in part, by the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the apical membrane of enterocytes. It competes with cholesterol for uptake, though it is generally absorbed with lower efficiency. Once absorbed, it is incorporated into chylomicrons for transport in the lymph and blood.

Within the cell, the transport of this compound from the plasma membrane or from endocytosed lipoproteins to internal organelles like the endoplasmic reticulum (ER) and mitochondria is a complex process. This trafficking relies on a suite of sterol-binding and transport proteins. Key among these are the Niemann-Pick C1 (NPC1) and Niemann-Pick C2 (NPC2) proteins, which are essential for the egress of sterols from late endosomes and lysosomes. Other proteins, such as members of the oxysterol-binding protein (OSBP) family and sterol carrier proteins (SCPs), are also implicated in the non-vesicular transport of sterols, including this compound, between different cellular membranes.

Enzyme-Substrate Interactions and Allosteric Modulation within Metabolic Pathways

This compound is not an inert structural molecule; it is an active participant in sterol metabolism, acting as both a product of cholesterol reduction and a substrate for further enzymatic conversion. Its unique structure influences its recognition and processing by key metabolic enzymes.

It is formed from cholesterol via the reduction of the Δ5 double bond, a reaction that can occur in the gut by microbial action or within host tissues. Once formed, it enters the bile acid synthesis pathway. However, it is a significantly poorer substrate for the rate-limiting enzyme in this pathway, Cholesterol 7α-hydroxylase (CYP7A1), compared to cholesterol. This inefficient hydroxylation is a primary reason for its accumulation in certain pathological conditions.

Furthermore, this compound can be esterified by Sterol O-acyltransferase (SOAT, also known as ACAT) for storage in lipid droplets. It also participates in the feedback regulation of cholesterol synthesis by influencing the activity of key regulatory proteins, although its precise potency and mechanism of action as an allosteric modulator may differ from that of cholesterol or oxysterols.

The table below summarizes key enzymatic interactions involving this compound.

| Enzyme/Protein | Role of this compound | Metabolic Implication |

|---|---|---|

| Cholesterol 7α-hydroxylase (CYP7A1) | Poor Substrate | Inefficient conversion to bile acids, leading to reduced clearance and potential for accumulation in tissues. |

| Sterol O-acyltransferase (SOAT/ACAT) | Substrate | Can be esterified and stored in lipid droplets, contributing to the cellular pool of sterol esters. |

| HMG-CoA Reductase Regulatory Network | Modulator | Participates in the sterol-mediated feedback inhibition of cholesterol synthesis, helping to regulate cellular sterol levels. |

| Niemann-Pick C1 (NPC1) / C2 (NPC2) | Ligand/Cargo | Transported by the NPC system for egress from late endosomes/lysosomes, essential for its intracellular distribution. |

Role of Sterols in Intercellular and Intracellular Signaling Pathways

Sterols, a subgroup of steroids, are crucial components of cellular membranes in most eukaryotes and play essential roles in their physiology. wikipedia.org Beyond their structural function, certain sterols and their derivatives act as pivotal signaling molecules, regulating a wide array of cellular processes.

Sterol-Derived Signaling Molecules

The isoprenoid/cholesterol biosynthetic pathway gives rise to a variety of compounds with significant biological activities. nih.govannualreviews.org These include sterols and their oxidized derivatives, oxysterols, which can regulate transcriptional and post-transcriptional events that influence processes like lipid synthesis, apoptosis, and developmental patterning. nih.govannualreviews.org

Cholesterol is a primary precursor for the synthesis of vital signaling molecules, including steroid hormones (such as cortisol and aldosterone) and vitamin D. metwarebio.com Furthermore, oxidized derivatives of cholesterol, known as oxysterols, function as ligands for nuclear receptors like the Liver X Receptors (LXRs), thereby playing a key role in the regulation of lipid metabolism and gene expression. metwarebio.combioscientifica.com

This compound, also known as cholestanol (B8816890), is a saturated derivative of cholesterol. nih.gov It is formed from cholesterol, and a specific biosynthetic pathway involving 7-alpha-hydroxylated intermediates has been identified. nih.gov While cholesterol and its oxysterol metabolites are well-established signaling molecules, the direct signaling role of cholestanol itself is less defined. It is primarily recognized as a metabolic product of cholesterol. nih.govnih.gov However, like other sterols, it can be a component of cellular membranes and its presence can influence membrane properties. biologists.com In some organisms, such as the nematode Caenorhabditis elegans, cholestanol derivatives are studied to understand sterol metabolism and its role in development. researchgate.net

Modulation of G-Protein Coupled Receptor Activity by Sterols

G-protein coupled receptors (GPCRs) are the largest family of cell-surface receptors, transducing extracellular signals into intracellular responses. frontiersin.orgwikipedia.org Their function is intricately modulated by the lipid environment of the cell membrane, particularly by sterols like cholesterol. pnas.org

Cholesterol can modulate GPCR activity through two primary mechanisms:

Indirect Modulation : By altering the physical properties of the cell membrane, such as fluidity and thickness, cholesterol can indirectly affect the conformation and signaling capacity of GPCRs embedded within it. mdpi.com It is a key component of lipid rafts, which are specialized membrane microdomains that can concentrate or segregate GPCRs, thereby regulating their signaling efficiency. mdpi.comfrontiersin.org

Direct Modulation : Cholesterol can bind directly to specific sites on GPCRs, acting as an allosteric modulator. mdpi.com This direct interaction can alter ligand affinity, agonist efficacy, and the receptor's basal activity. mdpi.comwiley.com Structural studies have identified specific cholesterol-binding motifs on several GPCRs, such as the Cholesterol Consensus Motif (CCM). pnas.orgmdpi.com

While the modulatory role of cholesterol on various GPCRs, including the β2-adrenergic receptor and the serotonin (B10506) 5-HT2B receptor, is well-documented, specific research detailing a direct modulatory role for this compound on GPCRs is limited. pnas.orgusc.gal As a stanol, which lacks the C5-C6 double bond of cholesterol, its interactions with both the membrane and receptors may differ. wikipedia.org The structural difference between cholesterol and cholestanol is critical, as the flat, rigid structure of cholesterol is often key to its specific interactions within membrane protein binding pockets.

Influence on Specific Signaling Cascades (e.g., Hedgehog Signaling Pathway via Cholesterol)

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis, and its dysregulation is implicated in various cancers. nih.govnih.gov This pathway is intricately linked with cholesterol metabolism, from the biosynthesis of the Hh ligand to the reception and transduction of the signal. nih.govnih.gov

A key event in Hh signal transduction is the activation of Smoothened (SMO), a protein that shares structural similarities with GPCRs. nih.govelifesciences.org In the absence of the Hh ligand, the receptor Patched (PTCH1) inhibits SMO activity. Upon Hh binding to PTCH1, this inhibition is relieved, allowing SMO to become active and initiate a downstream signaling cascade.

Research has unequivocally demonstrated that cholesterol itself is a critical signaling molecule in this pathway, acting as a direct endogenous ligand for SMO. nih.govnih.gov Cholesterol binds to the extracellular cysteine-rich domain (CRD) of SMO, inducing a conformational change that is sufficient for its activation. nih.govnih.govelifesciences.org Thus, cholesterol functions as a second messenger, mediating the signal from PTCH1 to SMO. nih.gov

In stark contrast, this compound is unable to perform this function. Studies have shown that while cholesterol can rescue Hh signaling in sterol-depleted cells, cholestanol is inactive and cannot substitute for cholesterol in activating the pathway. nih.gov This highlights the high degree of specificity in the sterol-SMO interaction, where the double bond in cholesterol's B-ring is essential for its activating function.

The table below summarizes the differential roles of cholesterol and this compound in the Hedgehog signaling pathway based on research findings.

| Feature | Cholesterol | This compound (Cholestanol) | Reference |

| Role in Hh Ligand Biosynthesis | Covalently modifies the C-terminus of the Hh protein precursor, a process called cholesterylation. | Not a substrate for Hh cholesterylation. | nih.govrsc.org |

| Activation of Smoothened (SMO) | Acts as a direct endogenous ligand, binding to the SMO CRD and activating it. | Inactive; does not bind to or activate SMO in the same manner. | nih.gov |

| Rescue of Hh Signaling | Rescues Hh pathway activity in sterol-depleted cells. | Fails to rescue Hh pathway activity in sterol-depleted cells. | nih.gov |

Pathophysiological Mechanisms Involving 3beta,5alpha Cholesten 3 Ol

Sterol Accumulation Disorders: Cerebrotendinous Xanthomatosis (CTX)

Cerebrotendinous xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disease characterized by the accumulation of (3beta,5alpha)Cholesten-3-ol, also known as cholestanol (B8816890), and cholesterol in various tissues. nih.govjst.go.jpmedlink.com This accumulation is most prominent in the brain, tendons, and eye lenses, leading to a wide range of clinical manifestations. nih.govluriechildrens.org

Mechanistic Basis of this compound Accumulation in CTX

The primary defect in CTX lies in the deficiency of the mitochondrial enzyme sterol 27-hydroxylase, encoded by the CYP27A1 gene. jst.go.jpmdpi.com This enzyme plays a crucial role in the alternative pathway of bile acid synthesis, which is a major route for cholesterol catabolism. The deficiency of sterol 27-hydroxylase disrupts this pathway, leading to a significant reduction in the synthesis of chenodeoxycholic acid, a primary bile acid. mdpi.comacpjournals.orgelsevier.es

The blockage in the bile acid synthesis pathway causes an upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway, as a compensatory mechanism. This leads to an increased production of intermediates such as 7α-hydroxycholesterol and 7α-hydroxy-4-cholesten-3-one. medlink.comnih.gov These intermediates are then shunted into an alternative metabolic route, resulting in the overproduction of cholestanol. medlink.comnih.govahajournals.org Studies have shown that in CTX, the biosynthesis of cholestanol proceeds through the transformation of cholesterol. nih.gov

The accumulation of cholestanol is further exacerbated by its slower rate of removal from cells compared to cholesterol. ki.se This combination of overproduction and reduced clearance leads to the progressive deposition of cholestanol in various tissues, a hallmark of CTX. acpjournals.orgelsevier.es

Role of Sterol 27-Hydroxylase (CYP27A1) Deficiency in this compound Metabolism

Sterol 27-hydroxylase (CYP27A1) is a versatile cytochrome P450 enzyme located in the mitochondria of most tissues. ki.senih.govwikipedia.org It is responsible for the stereospecific hydroxylation of various sterols, including cholesterol and cholestanol, at the 27th carbon position. ki.senih.gov This hydroxylation is a critical step in making these sterols more water-soluble, facilitating their transport and excretion from the body. ki.senih.gov

In the context of bile acid synthesis, CYP27A1 catalyzes multiple steps in the alternative ("acidic") pathway. wikipedia.orguniprot.org A deficiency in this enzyme, caused by mutations in the CYP27A1 gene, directly impairs the breakdown of cholesterol into bile acids. jst.go.jpmdpi.com This impairment leads to the accumulation of cholesterol and its precursors. acpjournals.org

Furthermore, research indicates that cholestanol itself is a substrate for CYP27A1. ahajournals.orgki.se Therefore, a deficiency in this enzyme not only promotes the overproduction of cholestanol from cholesterol precursors but also directly hinders its catabolism. This dual effect significantly contributes to the massive accumulation of cholestanol observed in CTX patients. ahajournals.org The lack of a functional CYP27A1-dependent efflux mechanism for sterols is a key factor in the development of the characteristic xanthomas in tendons and the brain. ahajournals.org

Biochemical Consequences of this compound Deposition in Specific Tissues (e.g., brain, tendons)

The deposition of this compound has profound biochemical and pathological consequences in affected tissues.

Brain: In the brain, particularly the cerebellum, there is a significant accumulation of cholestanol. mdpi.comnih.gov This is attributed to several factors, including the low abundance of another cholesterol-metabolizing enzyme, CYP46A1 (cholesterol 24-hydroxylase), and a high abundance of CYP27A1 in the cerebellum. nih.govresearchgate.net The deficiency of CYP27A1, therefore, has a more pronounced effect in this region. nih.govresearchgate.net The accumulation of cholestanol within the central nervous system is associated with neurological manifestations such as dementia, psychiatric symptoms, and ataxia. medlink.commdpi.com The cholestanol-to-cholesterol ratio is significantly increased in the cerebrospinal fluid (CSF) of CTX patients. mdpi.com

Tendons: Tendons, especially the Achilles tendon, are common sites for the formation of xanthomas, which are nodules rich in cholesterol and cholestanol. mdpi.comacpjournals.org In CTX, the cholestanol content in tendinous xanthomas can be up to 10% of the total sterols. mdpi.com The accumulation is a direct result of the inability of local cells, such as macrophages within the tendon, to effectively remove the excess sterols due to the lack of CYP27A1 activity. ahajournals.org This leads to the formation of foam cells and the development of these characteristic lesions. nih.gov

The following table summarizes the levels of cholestanol in different tissues in CTX patients compared to controls.

| Tissue | Cholestanol Level in CTX | Normal Cholestanol Level | Fold Increase | Reference |

| Serum/Plasma | Markedly Increased | Low | - | nih.govacpjournals.org |

| Brain (White Matter) | 10-100 times higher | - | 10-100x | mdpi.com |

| Tendinous Xanthomas | Up to 10% of total sterols | - | - | mdpi.com |

| Bile | ~10 times higher | - | ~10x | mdpi.comacpjournals.org |

| Cerebrospinal Fluid (CSF) | Increased | - | - | mdpi.com |

Impact on Systemic Cholesterol Homeostasis and Sterol Balance

Effects on Intestinal Sterol Absorption Efficiency

While CTX is primarily a disorder of sterol catabolism, there are secondary effects on sterol absorption. The efficiency of intestinal cholesterol absorption is influenced by a complex interplay of influx and efflux transporters in the enterocytes. caldic.com Key proteins involved are the Niemann-Pick C1-like 1 (NPC1L1) protein, which facilitates cholesterol uptake, and the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8, which promote the efflux of sterols back into the intestinal lumen. caldic.com

In CTX, despite the systemic accumulation of sterols, plasma cholesterol levels are often normal or even low. mdpi.comacpjournals.org The accumulation of cholestanol and other sterols within the enterocytes may influence the expression or function of these transport proteins, although the precise mechanisms are not fully elucidated. Some studies suggest that certain sterols can inhibit intestinal cholesterol absorption. nih.govresearchgate.net For instance, plant sterols (phytosterols) are known to compete with cholesterol for absorption. researchgate.netresearchgate.net It is plausible that the high levels of cholestanol in the intestinal lumen and enterocytes of CTX patients could similarly interfere with cholesterol absorption efficiency.

Relationship with Endogenous Cholesterol Synthesis Markers

The disruption of bile acid synthesis in CTX has a direct impact on the regulation of endogenous cholesterol synthesis. The reduced production of chenodeoxycholic acid leads to a feedback-driven upregulation of hepatic cholesterol synthesis. acpjournals.org This is evidenced by the presence of elevated levels of cholesterol precursors, such as lathosterol (B1674540), in the circulation and bile of CTX patients. mdpi.com

Lathosterol is an intermediate in the cholesterol biosynthesis pathway, and its levels serve as a marker for the rate of cholesterol synthesis. sigmaaldrich.com The finding of increased lathosterol alongside high cholestanol levels in CTX confirms that the body is attempting to compensate for the defective bile acid production by increasing de novo cholesterol synthesis. This, in turn, provides more substrate for the aberrant pathway leading to cholestanol production, creating a vicious cycle that perpetuates sterol accumulation.

Sterol Metabolism in Metabolic Conditions (e.g., Obesity)

Detailed Research Findings

Research into sterol metabolism in the context of obesity has revealed significant dysregulation in cholesterol synthesis, absorption, and catabolism. Studies have consistently shown that obesity is associated with an increase in total cholesterol production. cambridge.org In severely obese individuals, cholesterol turnover can be more than double that of non-obese individuals, an increase that is directly related to the excess body fat. nih.gov This heightened synthesis is reflected in the liver, the central organ for cholesterol homeostasis. Morbidly obese subjects exhibit increased activity and messenger RNA (mRNA) levels of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. cambridge.orgnih.gov

A pivotal aspect of altered sterol metabolism in obesity involves this compound, also known as cholestanol. Cholestanol is a 5-alpha saturated derivative of cholesterol. Studies comparing healthy lean subjects (Body Mass Index, BMI <24) with overweight subjects (BMI >31) have identified distinct changes in cholestanol levels relative to cholesterol. nih.govresearchgate.net

Key findings from these comparative studies include:

Reduced Cholesterol Absorption Efficiency: Obese individuals exhibit a lower efficiency of intestinal cholesterol absorption. nih.govresearchgate.net This may be partly due to the expanded intestinal pool of endogenous cholesterol from increased biliary secretion, which dilutes dietary cholesterol. nih.gov

Altered Cholestanol Ratios: A significant finding in obese subjects is the reduced ratio of cholestanol to cholesterol in both blood serum and bile. nih.govresearchgate.net

Correlation with Absorption: The percentage of cholesterol absorbed from the intestine shows a positive correlation with serum cholestanol levels. nih.govresearchgate.net This suggests that the lower cholestanol-to-cholesterol ratio seen in obesity is linked to the impaired absorption efficiency.

Increased Cholesterol Synthesis: The reduced intestinal cholesterol absorption is accompanied by a marked increase in cholesterol synthesis, as indicated by higher levels of serum and biliary cholesterol precursor sterols. nih.govresearchgate.net

These findings suggest that the metabolic state of obesity leads to a specific signature in sterol profiles, where the body compensates for poor intestinal cholesterol uptake by ramping up its own production. The reduced relative concentration of cholestanol appears to be a key marker of this altered enterohepatic cholesterol metabolism. nih.govresearchgate.net The proposed mechanism suggests that in obese individuals, the increased secretion of biliary lipids (cholesterol, bile acids, and phospholipids) may competitively inhibit the transfer of dietary cholesterol into the micellar phase required for absorption, thereby reducing the absorption of all dietary sterols, including the precursors that form cholestanol. nih.gov

Interactive Data Table: Sterol Metabolism in Lean vs. Obese Individuals

The following table summarizes the key differences in sterol metabolism observed between lean and obese individuals, based on clinical research findings. nih.govresearchgate.net

| Metabolic Parameter | Lean Individuals (BMI < 24) | Obese Individuals (BMI > 31) | Citation |

| Cholesterol Absorption Efficiency | Normal | Low | nih.govresearchgate.net |

| Cholesterol Synthesis | Normal | Markedly Increased | nih.govresearchgate.net |

| Serum Cholestanol-to-Cholesterol Ratio | Normal | Reduced | nih.govresearchgate.net |

| Biliary Cholestanol-to-Cholesterol Ratio | Normal | Reduced | nih.govresearchgate.net |

| Serum Cholesterol Precursor Sterols | Normal | Markedly Increased | nih.govresearchgate.net |

| Total Cholesterol Turnover | Normal | > 2x Higher | nih.gov |

| Hepatic HMG-CoA Reductase Activity | Normal | Increased | cambridge.orgnih.gov |

Advanced Methodologies for 3beta,5alpha Cholesten 3 Ol Research

Analytical Techniques for Quantification in Complex Biological Matrices

The analysis of cholestanol (B8816890) in biological matrices such as plasma, serum, and tissues requires highly sensitive and specific methods. nih.gov The complexity of these matrices, which contain a multitude of structurally similar lipids, necessitates sophisticated analytical approaches to achieve accurate quantification. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of sterols, including cholestanol. aocs.orgresearchgate.net Due to the low volatility of sterols, a derivatization step is essential to improve their chromatographic performance. idc-online.comgcms.cz Silylation is the most common derivatization method, converting the hydroxyl group of cholestanol into a more volatile trimethylsilyl (B98337) (TMS) ether. aocs.orgidc-online.comgcms.cznist.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. aocs.orgidc-online.com

The use of a polar capillary column, such as one with a bonded Carbowax PEG 20M stationary phase, allows for the effective separation of saturated stanols like cholestanol from their unsaturated counterparts. nih.gov In GC-MS analysis, the instrument is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized cholestanol. ucl.ac.uk For instance, the TMS derivative of (3beta,5alpha)Cholesten-3-ol can be identified and quantified based on its specific mass spectrum. nist.gov The combination of GC with tandem mass spectrometry (GC-MS/MS) further improves specificity and is used for determining steroid hormones and related compounds in various samples. nemi.gov

Key Parameters in GC-MS Analysis of Cholestanol Derivatives

| Parameter | Description | Common Practice/Reagent | Reference |

|---|---|---|---|

| Derivatization | Increases volatility and improves chromatographic peak shape. | Silylation using BSTFA with 1% TMCS, MTBSTFA. | aocs.orgidc-online.com |

| Chromatographic Column | Separates different sterol derivatives based on their properties. | Polar capillary columns (e.g., Supelcowax 10). | nih.gov |

| Detection Mode | Enhances sensitivity and selectivity for target analytes. | Selected Ion Monitoring (SIM) or tandem MS (MS/MS). | ucl.ac.uknemi.gov |

| Internal Standard | Corrects for variations in sample preparation and analysis. | Epicholestanol (5-alpha-cholestan-3-alpha-ol). | nih.gov |

Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become a powerful tool for the analysis of sterols and their metabolites. wikipedia.org This technique is well-suited for analyzing a broad range of compounds in complex biological samples and can overcome some of the limitations of GC-MS, such as the need for derivatization for some analytes. wikipedia.orgthermofisher.com

For the analysis of cholestanol and other sterols, reversed-phase liquid chromatography is often employed, coupled with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in the mass spectrometer. wikipedia.orgresearchgate.net LC-MS/MS methods offer high sensitivity and specificity, allowing for the simultaneous quantification of multiple sterols in a single run. mdpi.commdpi.com This is particularly advantageous for studying metabolic pathways where multiple intermediates need to be monitored. For example, a validated UPLC-MRM-MS method has been used for the targeted profiling of bile acids, which are metabolites of cholesterol and cholestanol. mdpi.com The development of high-throughput ESI-MS/MS methods has also facilitated screening for disorders like cerebrotendinous xanthomatosis (CTX), which is characterized by elevated cholestanol levels. researchgate.net

Enzymatic and spectrophotometric methods can offer simpler and more cost-effective alternatives for the quantification of specific sterols, although they may lack the specificity of mass spectrometric techniques. These methods often rely on enzymes that specifically react with the 3-hydroxyl group of sterols.

For instance, 3beta-hydroxysteroid oxidase is an enzyme that catalyzes the oxidation of 3beta-hydroxysteroids, including cholestanol. nih.gov The reaction can be monitored spectrophotometrically. One study showed that 3beta-hydroxysteroid oxidase from Streptomyces violascens has a high specificity for 3beta-hydroxysteroids, with a relative oxidation rate of 91 for this compound compared to 100 for cholesterol. nih.gov Another enzyme, cholesterol oxidase, is also commonly used in enzymatic assays for cholesterol and can exhibit activity towards related sterols. nih.govresearchgate.net The hydrogen peroxide produced during the enzymatic reaction can be coupled to a colorimetric reaction for quantification. researchgate.net

Comparison of Analytical Techniques for Cholestanol

| Technique | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | High resolution, established methods, good for complex mixtures. | Requires derivatization, not suitable for thermally unstable compounds. | aocs.orgresearchgate.net |

| LC-MS/MS | Separation by liquid chromatography followed by tandem mass spectrometry detection. | High sensitivity and specificity, suitable for a wide range of compounds, high-throughput capabilities. | Potential for matrix effects, can be more complex to develop methods. | wikipedia.orgmdpi.commdpi.com |

| Enzymatic/Spectrophotometric | Enzyme-catalyzed reaction leading to a measurable colorimetric or other signal. | Cost-effective, simple instrumentation. | Lower specificity, potential for interference from other sterols. | nih.govresearchgate.net |

Isotope dilution mass spectrometry (IDMS) is considered a primary reference method for the accurate quantification of analytes. nih.gov This technique involves adding a known amount of a stable isotope-labeled internal standard of the analyte to the sample. profil.com The ratio of the unlabeled (endogenous) to the labeled analyte is then measured by mass spectrometry, allowing for precise quantification that corrects for sample loss during preparation and analysis. profil.comresearchgate.net

In the context of cholestanol research, IDMS is crucial for metabolic flux analysis, which studies the rates of metabolic pathways in vivo. nih.govduke.edu By administering a stable isotope-labeled precursor, researchers can trace its conversion to cholestanol and other metabolites over time. nih.gov This allows for the quantification of the rates of synthesis and degradation of cholestanol, providing insights into its metabolic turnover. profil.com Both GC-MS and LC-MS/MS can be used for IDMS analysis. duke.edunih.gov For example, deuterium-labeled standards of oxysterols have been used to quantify their levels in cell and mouse models. nih.gov This approach is invaluable for studying the dynamics of cholesterol and cholestanol metabolism in both healthy and diseased states. nih.govnih.gov

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is a critical step to isolate sterols from the complex biological matrix and to enhance their detectability. nih.govaocs.org The goals are to remove interfering substances, concentrate the analytes, and convert them into a form suitable for analysis. aocs.org

A typical sample preparation workflow for sterol analysis includes:

Lipid Extraction: A modified Bligh/Dyer or Folch extraction is commonly used to extract total lipids from tissues or cells. nih.govresearchgate.net

Saponification: To release esterified sterols, a hydrolysis step using a strong base (e.g., potassium hydroxide) is often performed. aocs.org

Purification: Solid-phase extraction (SPE) is widely used to clean up the extract and separate sterols from other lipids. nih.govnih.gov Different sorbents, such as silica (B1680970) or polymer-based materials, can be employed depending on the specific application. nih.govresearchgate.net

Derivatization: As mentioned previously, derivatization is crucial for GC-MS analysis to increase the volatility and improve the peak shape of sterols. aocs.orggcms.cz Silylation is the most common method. aocs.orgidc-online.com For LC-MS analysis, derivatization can also be used to enhance ionization efficiency and thus sensitivity. researchgate.net

The choice of derivatization reagent and reaction conditions can significantly impact the analytical results. For GC-MS, reagents like BSTFA and MTBSTFA are used to create TMS and tert-butyldimethylsilyl (TBS) derivatives, respectively. idc-online.com Studies have shown that TMS derivatives often provide the highest sensitivity for most fecal sterols, including cholestanol. idc-online.com

Spectroscopic and Molecular Imaging Techniques for Sterol Localization and Dynamics

While chromatographic techniques provide quantitative data on sterol levels in bulk samples, spectroscopic and molecular imaging techniques offer the ability to visualize the spatial distribution and dynamics of sterols within cells and tissues.

Although specific imaging studies focusing solely on this compound are less common, techniques developed for cholesterol can often be adapted. These methods provide crucial information on the subcellular localization of sterols, their movement within membranes, and their interactions with other molecules.

Advanced microscopic techniques, potentially coupled with specific probes, can be used to study sterol distribution. While not a direct imaging method, imaging lipidomics using techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can provide spatial information on the distribution of different lipid species, including sterols, within a tissue section. mdpi.com

Computational and Molecular Dynamics Simulations of Sterol Interactions

Computational and molecular dynamics (MD) simulations have become indispensable tools for investigating the interactions of sterols like this compound at an atomic level. While many simulation studies focus on its unsaturated precursor, cholesterol, the findings provide a strong basis for understanding the behavior of cholestanol in biological membranes. The primary structural difference—the absence of the C5-C6 double bond in cholestanol—results in a more planar and conformationally less flexible A/B ring system, which is expected to influence its packing and interactions within a lipid bilayer.

Detailed Research Findings:

Molecular dynamics simulations are used to explore how sterols affect the physical properties of lipid bilayers. Key parameters investigated include bilayer thickness, area per lipid, and the ordering of lipid acyl chains. Comparative simulation studies of different sterols, such as cholesterol and ergosterol (B1671047) (the primary sterol in fungi), reveal that even minor changes in sterol structure can lead to significant differences in membrane properties. For instance, cholesterol has been shown to have a stronger ordering and condensing effect on saturated lipid chains compared to ergosterol, which is attributed to cholesterol's more planar ring structure. mdpi.com

Given that this compound is even more planar than cholesterol due to the saturated A-ring, it is hypothesized to have a potent ordering effect on surrounding lipid acyl chains, potentially greater than that of cholesterol. This ordering is crucial for the formation of specialized membrane microdomains known as lipid rafts. plos.org

Simulations also allow for the study of sterol orientation and dynamics within the membrane. The hydroxyl group at the 3β-position anchors the sterol at the membrane-water interface, while the hydrophobic steroid nucleus and alkyl tail are embedded in the membrane core. The tilt angle of the sterol with respect to the membrane normal is a key parameter that influences membrane packing. Studies on sterol derivatives have shown that modifications to the sterol's polar headgroup can alter its position and tilt within the bilayer, thereby changing its effect on membrane properties. nih.govrsc.org

Furthermore, computational docking and simulation techniques are employed to study the specific interactions between sterols and membrane proteins. These studies can identify potential sterol-binding sites on proteins and elucidate how sterols allosterically modulate protein function. Although direct, extensive comparative MD data between cholesterol and cholestanol is limited in the available literature, the principles derived from cholesterol simulations are highly applicable.

Data Tables:

The following tables summarize typical findings from molecular dynamics simulations of sterol-containing lipid bilayers. While the data presented is often for cholesterol, it provides a framework for understanding the expected effects of this compound.

Table 1: Effect of Sterol Concentration on Bilayer Properties (Illustrative Data)

| Sterol Concentration (mol%) | Bilayer Thickness (nm) | Area per Lipid (Ų) | Acyl Chain Order Parameter (S_CD) |

| 0 | 3.8 | 65 | 0.2 |

| 20 | 4.2 | 55 | 0.7 |

| 40 | 4.5 | 48 | 0.85 |

This table presents illustrative data based on typical trends observed in MD simulations of cholesterol in phosphatidylcholine bilayers. The order parameter (S_CD) is a measure of the alignment of the lipid acyl chains, with higher values indicating greater order.

Table 2: Comparative Effects of Different Sterols on Membrane Properties

| Sterol Type | Primary Structural Difference from Cholesterol | Effect on Bilayer Ordering (vs. Cholesterol) | Effect on Bilayer Thickness (vs. Cholesterol) |

| Ergosterol | Extra double bonds in ring B and side chain; C24-methyl group | Less ordering effect researchgate.netmdpi.com | Smaller increase in thickness researchgate.net |

| 6-Ketocholestanol | Keto group at C6 | Moves toward the membrane-water interface nih.govnih.gov | Different impact on membrane electric field nih.gov |

| This compound | Saturated C5-C6 bond (no double bond) | Hypothesized to have a strong or stronger ordering effect | Hypothesized to have a significant thickening effect |

This table provides a qualitative comparison based on findings from the cited research. The effects of this compound are hypothesized based on its structure relative to cholesterol.

Experimental Models and Research Paradigms for 3beta,5alpha Cholesten 3 Ol Studies

In Vitro Cellular Models

In vitro models provide a controlled environment to study the cellular and molecular effects of (3beta,5alpha)Cholesten-3-ol. These systems are instrumental in dissecting specific mechanisms without the complexities of a whole organism.

Cultured cell lines, such as fibroblasts and macrophages, are workhorses in sterol research. Fibroblasts are often used to study general cellular lipid metabolism, including cholesterol uptake, synthesis, and efflux. While specific studies focusing exclusively on the metabolism of this compound in fibroblasts are not extensively detailed in readily available literature, the methodologies used to study cholesterol can be directly applied. For instance, fibroblasts cultured from individuals with metabolic disorders are used to investigate abnormalities in sterol processing.

Macrophages are pivotal in the context of atherosclerosis, where their accumulation of sterols leads to the formation of foam cells. Research in this area investigates how different sterols, including cholestanol (B8816890), contribute to this process. Studies on macrophage cell lines, such as J774 and THP-1, examine the uptake of modified lipoproteins and the subsequent handling of their lipid content. The processes of cholesterol efflux, mediated by transporters like ABCA1 and ABCG1, are of particular interest. While much of the research has centered on cholesterol, the principles and experimental setups are directly applicable to understanding how this compound is taken up, stored, and effluxed by these immune cells. For example, studies have shown that the accumulation of oxidized LDL in macrophages can inhibit lysosomal sphingomyelinase, leading to the accumulation of unesterified cholesterol and sphingomyelin-rich particles within lysosomes.

A study on cultured endothelial cell monolayers investigated the effects of a related oxysterol, cholestan-3beta,5alpha,6beta-triol. This research demonstrated that the oxysterol, but not pure cholesterol, decreased the barrier function of the endothelial cells in a time- and concentration-dependent manner nih.gov. This highlights how cultured cell systems can be used to assess the specific impacts of cholestanol and its derivatives on cellular function.

Artificial and model membrane systems, such as lipid monolayers, bilayers, and liposomes, are indispensable for understanding the biophysical interactions of this compound with cell membranes. These simplified systems allow for precise control over lipid composition and physical parameters.

The incorporation of sterols into these model membranes can significantly alter their properties, including fluidity, permeability, and the formation of lipid rafts. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play crucial roles in cellular signaling. The ability of a sterol to partition into and stabilize these domains is a key aspect of its function.

Atomistic molecular dynamics simulations have been employed to compare the effects of cholesterol and its precursor, 7-dehydrocholesterol (B119134) (7DHC), on the structural properties of a dimyristoylphosphatidylcholine (B1235183) bilayer. These studies revealed that both sterols have a similar ability to condense and order the membrane, with these effects becoming more pronounced at higher concentrations nih.govresearchgate.net. While these studies did not directly involve this compound, they exemplify the powerful approach of using computational models in conjunction with experimental systems to predict the behavior of different sterols within a lipid bilayer. The structural similarity of cholestanol to cholesterol suggests it would also have ordering effects on fluid-phase phospholipid bilayers.

In Vivo Animal Models

In vivo animal models are essential for studying the systemic metabolism and physiological consequences of altered this compound levels in a complex biological system.

Genetically modified animal models, particularly knockout mice, have been instrumental in understanding the metabolic pathways involving this compound. A key model in this area is the CYP27A1 knockout mouse. The CYP27A1 gene encodes the enzyme sterol 27-hydroxylase, which is crucial for the catabolism of cholesterol into bile acids. In humans, mutations in this gene lead to cerebrotendinous xanthomatosis (CTX), a rare lipid storage disorder characterized by the accumulation of cholestanol in various tissues.

Studies on Cyp27a1 knockout (Cyp27a1-/-) mice have demonstrated a significant accumulation of cholestanol, mirroring the biochemical phenotype of human CTX. For example, female Cyp27a1-/- mice show a roughly 2.5-fold increase in plasma cholestanol, a 6-fold increase in tendons, and a striking 12-fold increase in the brain compared to their wild-type counterparts nih.gov. These findings underscore the critical role of CYP27A1 in cholestanol clearance.

Further research has revealed that another enzyme, CYP46A1 (cholesterol 24-hydroxylase), is also involved in the removal of cholestanol from the brain researchgate.net. This was elucidated through the study of Cyp27a1-/-, Cyp46a1-/-, and double knockout (Cyp27a1-/-Cyp46a1-/-) mouse models. The preferential accumulation of cholestanol in the cerebellum of Cyp27a1-/- mice is attributed to the low abundance of CYP46A1 and high abundance of CYP27A1 in this brain region in wild-type animals researchgate.net.

| Tissue | Fold Increase in Cholestanol in Cyp27a1-/- Mice (Female) | Reference |

|---|---|---|

| Plasma | ~2.5-fold | nih.gov |

| Tendons | ~6-fold | nih.gov |

| Brain | ~12-fold | nih.gov |

Dietary manipulation in animal models provides a direct way to study the absorption, distribution, and metabolic effects of this compound. These studies often involve feeding animals diets enriched with specific sterols and observing the resulting changes in tissue composition and physiological parameters.

In one such study, rabbits were fed diets enriched with either cholestanol or cholesterol. The cholestanol-fed rabbits exhibited a 15- to 30-fold increase in the concentration of cholestanol in their blood serum, liver, heart, and aorta. Interestingly, the concentration of cholesterol also increased in the serum and liver of these animals nih.gov. This model also revealed pathological changes, such as inflammatory responses in the liver, with the proliferation of small bile ducts nih.gov.

High-cholesterol diets in rabbits are a well-established model for inducing atherosclerosis. These studies have shown that feeding rabbits a 1% high-cholesterol diet for several weeks leads to a dramatic elevation in total and LDL cholesterol and the development of aortic lesions mdpi.com. While these studies primarily focus on cholesterol, they provide a framework for understanding how dietary intake of different sterols can impact cardiovascular health.

| Tissue | Effect of Dietary Cholestanol in Rabbits | Reference |

|---|---|---|

| Blood Serum | 15-30 times increase in cholestanol concentration | nih.gov |

| Liver | 15-30 times increase in cholestanol concentration; increased cholesterol | nih.gov |

| Heart | 15-30 times increase in cholestanol concentration | nih.gov |

| Aorta | 15-30 times increase in cholestanol concentration | nih.gov |

Advanced Omics Approaches in Sterol Metabolism Research (e.g., Sterolomics, Lipidomics)

The advent of "omics" technologies, particularly sterolomics and lipidomics, has revolutionized the study of sterol metabolism. These high-throughput analytical approaches allow for the comprehensive and quantitative analysis of a wide array of sterols and other lipids in biological samples.

Sterolomics, a specialized branch of lipidomics, focuses on the global profiling of all sterols and their metabolites. This is typically achieved using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, enabling the identification and quantification of dozens to hundreds of different sterol species in a single analysis frontiersin.org.

These powerful techniques are being applied to diagnose and understand inborn errors of metabolism. For example, in Niemann-Pick type C (NPC) disease, another lipid storage disorder, lipidomic analysis of plasma samples has revealed significant alterations in the levels of numerous lipid species, including oxysterols doaj.org.

In the context of this compound research, sterolomics and lipidomics are invaluable for:

Biomarker Discovery: Identifying specific sterol profiles associated with diseases like CTX and NPC.

Pathway Elucidation: Mapping the metabolic fate of this compound and identifying previously unknown metabolites.

Mechanistic Insights: Understanding how genetic modifications or dietary interventions alter the entire sterol and lipid landscape of a cell or organism.

For instance, a comprehensive lipidomic analysis of macrophage foam cells can reveal how the uptake of different lipoproteins alters the cellular lipidome, including the levels of various oxysterols, sphingomyelins, and ceramides (B1148491) nih.gov. Such studies provide a holistic view of the cellular response to sterol loading and can uncover novel therapeutic targets.

Emerging Research Areas and Future Perspectives in 3beta,5alpha Cholesten 3 Ol Research

Elucidation of Novel Biosynthetic Intermediates and Alternative Pathways

While the primary pathway for (3beta,5alpha)Cholesten-3-ol synthesis from cholesterol is well-documented, recent research has uncovered alternative routes and novel intermediates. A significant discovery is a biosynthetic pathway that proceeds through 7α-hydroxylated intermediates. nih.gov This pathway, which involves intermediates such as 7α-hydroxycholesterol and 7α-hydroxy-4-cholesten-3-one, is believed to be a minor contributor to cholestanol (B8816890) formation in healthy individuals. nih.gov However, in the genetic disorder cerebrotendinous xanthomatosis (CTX), this pathway is substantially accelerated, leading to the characteristic accumulation of cholestanol. nih.gov

Another area of investigation involves the biotransformation of cholesterol into cholestane-3beta,5alpha,6beta-triol, where cholesterol alpha-epoxide (5alpha,6alpha-epoxycholestan-3beta-ol) acts as an intermediate. ucla.edu The enzymatic conversion of 5α-cholestan-3-one to this compound is another critical step. Studies in rat liver microsomes have identified a 3-beta-hydroxysteroid dehydrogenase that catalyzes this conversion, requiring NADPH as a hydrogen donor. capes.gov.br Interestingly, these preparations also produce the 3α-epimer, 5α-cholestan-3α-ol, though in much smaller quantities. capes.gov.br

These findings highlight the metabolic complexity surrounding this compound and suggest that its regulation is more intricate than previously understood. Future research will likely focus on further characterizing these alternative pathways and their enzymatic machinery, which could reveal new points of therapeutic intervention.

Identification of Unexplored Biological Roles and Molecular Targets

Beyond its role as a metabolite of cholesterol, this compound and its derivatives are emerging as bioactive molecules with distinct biological functions. Research has implicated cholestanol in the pathogenesis of cholesterol gallstones, where it is thought to contribute to the supersaturation of bile with cholesterol and promote the precipitation of cholesterol crystals. drturumin.com Furthermore, elevated levels of cholestanol are known to induce apoptosis in certain cell types. chemicalbook.com

A fascinating area of emerging research is the hormonal activity of cholestanol derivatives. In the nematode Caenorhabditis elegans, specific cholestanol derivatives have been shown to possess hormonal activity, influencing developmental processes. researchgate.net These findings suggest that nuclear hormone receptors, such as DAF-12 in C. elegans, could be molecular targets for cholestanol-related compounds. researchgate.net This opens up the possibility that similar signaling roles for cholestanol metabolites may exist in other organisms, including mammals.

The accumulation of cholestanol in the brain is a hallmark of CTX, leading to severe neurological dysfunction. nih.gov This highlights a critical, albeit pathological, role for cholestanol in neurobiology. Understanding the precise molecular targets through which cholestanol exerts its neurotoxic effects is a key area for future investigation.

Cross-Talk and Interdependencies with Other Metabolic Networks

The metabolism of this compound is intricately connected with other major metabolic networks, a concept often referred to as metabolic crosstalk. The most prominent example is its link to bile acid synthesis. researchgate.net Cholestanol is an intermediate in the biosynthesis of chenodeoxycholic acid, and dysregulation of its metabolism, as seen in CTX, severely impacts bile acid production. nih.govchemicalbook.com

Furthermore, cholesterol and its metabolites, including cholestanol, are involved in a complex interplay with drug metabolism pathways. nih.gov Nuclear receptors such as the pregnane (B1235032) X receptor (PXR), constitutive androstane (B1237026) receptor (CAR), and vitamin D receptor (VDR) act as sensors for both endogenous sterols and xenobiotics, coordinating the expression of genes involved in both cholesterol homeostasis and drug detoxification. researchgate.netnih.gov This crosstalk is crucial for maintaining cellular homeostasis but also means that drugs can impact cholesterol metabolism and vice versa. acs.org

Emerging evidence also points to a connection between cholesterol metabolism and the immune system. For instance, modulation of cholesterol metabolism in T-cells has been shown to affect their anti-tumor activity. mdpi.com Given that this compound is a key cholesterol metabolite, its potential role in modulating immune responses is a promising, yet largely unexplored, area of research. The interplay between lipid metabolism and cancer signaling pathways is another active area of investigation, with alterations in cholesterol metabolism being a characteristic feature of many cancers. researchgate.net

Advancements in Quantitative and Imaging Methodologies for Enhanced Spatial and Temporal Resolution

Progress in understanding the roles of this compound is heavily reliant on the development of advanced analytical techniques. In recent years, significant strides have been made in both the quantification and visualization of this and related sterols within biological systems.

Liquid chromatography-mass spectrometry (LC-MS/MS) has become the gold standard for the precise and sensitive quantification of cholestanol in various biological matrices, including plasma, serum, and tissues. creative-proteomics.comresearchgate.net These methods are crucial for the diagnosis and monitoring of diseases like CTX, where the ratio of cholestanol to cholesterol is a key biomarker. creative-proteomics.com High-pressure liquid chromatography (HPLC) with silver ion chromatography has also demonstrated unprecedented separation of various sterols, facilitating detailed metabolic studies. nih.gov

For visualizing the subcellular distribution of sterols, high-resolution imaging techniques are being employed. Nanoscale secondary ion mass spectrometry (NanoSIMS) allows for the imaging of cholesterol distribution in cell membranes with remarkable detail, revealing that accessible cholesterol is enriched in specific microdomains like microvilli. ucla.edupnas.orgpnas.orgnih.gov While not yet specifically applied to this compound on a large scale, this technology holds immense promise for understanding its subcellular localization and trafficking. Another innovative approach is the use of bioorthogonal probes, such as sterol analogues with alkyne tags, which can be incorporated into cellular membranes and then visualized with high-resolution fluorescence microscopy. harvard.edu These advanced methodologies are poised to provide unprecedented spatial and temporal insights into the dynamic world of cholestanol in living cells.

Research into Therapeutic Strategy Development Based on this compound Pathways

The growing understanding of the roles of this compound in health and disease has spurred research into therapeutic strategies targeting its metabolic pathways. One of the most direct examples is the treatment of CTX. This disease, characterized by the pathological accumulation of cholestanol, is now treatable with chenodiol, a primary bile acid. fda.gov The FDA's approval of this therapy underscores the potential of targeting this pathway. fda.gov